molecular formula C18H16N4O2 B7174366 N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7174366
M. Wt: 320.3 g/mol
InChI Key: XGFHHVJVTAMZQN-UHFFFAOYSA-N
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Description

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core fused with a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17-9-5-10-21(17)16-8-2-1-6-14(16)20-18(24)13-12-19-22-11-4-3-7-15(13)22/h1-4,6-8,11-12H,5,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFHHVJVTAMZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2NC(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Solvents: DMF, DCM, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine core and the pyrrolidinone moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development .

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